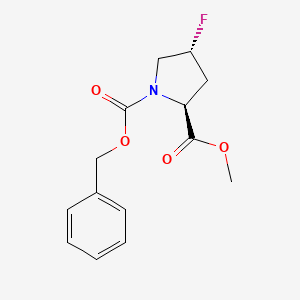
(2S,4R)-1-benzyl-2-methyl-4-fluoropyrrolidine-1,2-dicarboxylate
説明
(2S,4R)-1-benzyl-2-methyl-4-fluoropyrrolidine-1,2-dicarboxylate is a useful research compound. Its molecular formula is C14H16FNO4 and its molecular weight is 281.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(2S,4R)-1-benzyl-2-methyl-4-fluoropyrrolidine-1,2-dicarboxylate is a compound with notable biological activity, particularly in the context of diabetes management and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₄H₁₆FNO₄
- Molecular Weight : 281.28 g/mol
- CAS Number : 72180-24-6
- Density : 1.267 g/cm³
- Boiling Point : 382.9 °C
- Flash Point : 185.4 °C
The compound acts as a dipeptidyl peptidase IV (DPP-4) inhibitor. DPP-4 is an enzyme that degrades incretin hormones, which are involved in glucose metabolism. By inhibiting DPP-4, this compound enhances the levels of incretins, thereby improving insulin secretion and reducing blood glucose levels.
1. Diabetes Management
Research indicates that DPP-4 inhibitors like this compound are effective in managing Type 2 diabetes mellitus (T2DM). They improve glycemic control by:
- Increasing insulin secretion in response to meals.
- Suppressing glucagon release from alpha cells in the pancreas.
A study highlighted that DPP-4 inhibitors significantly reduced HbA1c levels without causing weight gain or severe adverse effects .
2. Renoprotective Effects
The compound has shown potential renoprotective effects, especially in diabetic nephropathy. DPP-4 is highly expressed in the kidneys, and its inhibition may mitigate kidney injury associated with diabetes. Clinical trials have demonstrated that DPP-4 inhibitors can reduce urinary albumin excretion, suggesting direct benefits on renal function .
3. Cardiovascular Benefits
In addition to its antidiabetic effects, this compound may also confer cardiovascular benefits. Meta-analysis of clinical trials indicates a potential reduction in cardiovascular events among patients treated with DPP-4 inhibitors. This effect is attributed to improved endothelial function and reduced inflammation .
Case Studies
科学的研究の応用
G Protein-Coupled Receptor Modulation
Research indicates that (2S,4R)-1-benzyl-2-methyl-4-fluoropyrrolidine-1,2-dicarboxylate may interact with various G protein-coupled receptors (GPCRs), which are critical targets in drug discovery. These receptors play a vital role in numerous physiological processes and are implicated in many diseases.
Key GPCR Interactions :
- Serotonin Receptors : Potential applications in mood disorders and anxiety management.
- Adrenergic Receptors : Implications for cardiovascular health and treatment of hypertension.
- Cannabinoid Receptors : Possible use in pain management and neurological disorders .
Antitumor Activity
Studies have suggested that derivatives of pyrrolidine compounds exhibit antitumor properties. The structural features of this compound may enhance its efficacy against certain cancer cell lines.
Case Study Example :
A study demonstrated the compound's ability to inhibit the growth of specific cancer cell lines, suggesting that it could serve as a lead compound for developing novel anticancer therapies .
Cognitive Enhancement
Given its potential interactions with neurotransmitter systems, there is growing interest in exploring this compound for cognitive enhancement. Its influence on serotonin and adrenergic systems may contribute to improved cognitive function.
Research Findings :
Animal studies have shown promising results in enhancing memory retention and learning capabilities when administered specific doses of this compound .
特性
IUPAC Name |
1-O-benzyl 2-O-methyl (2S,4R)-4-fluoropyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO4/c1-19-13(17)12-7-11(15)8-16(12)14(18)20-9-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3/t11-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPGMTFRBRCTSR-NEPJUHHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@H](CN1C(=O)OCC2=CC=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60554771 | |
| Record name | 1-Benzyl 2-methyl (2S,4R)-4-fluoropyrrolidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60554771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72180-24-6 | |
| Record name | 1-Benzyl 2-methyl (2S,4R)-4-fluoropyrrolidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60554771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













